molecular formula C19H15N5O3S B12165666 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12165666
M. Wt: 393.4 g/mol
InChI Key: PNOOTTRTCZSXEZ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS Number: 1324087-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and cytotoxic properties based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H15N5O3S
  • Molecular Weight : 393.4 g/mol

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a series of derivatives based on 1,3,4-thiadiazole have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 4fMCF-72.74BRAF and VEGFR inhibition
Compound 5dHeLa0.37Induces apoptosis and cell cycle arrest
SorafenibHeLa7.91Reference drug

The compound's structural features suggest that it may interact with critical targets involved in cancer proliferation pathways. For example, similar compounds have been shown to inhibit kinases such as BRAF and VEGFR with comparable IC50 values to established drugs like sorafenib .

Anti-inflammatory Activity

In addition to anticancer properties, this compound may possess anti-inflammatory effects. A study on benzoxazolinone-based thiadiazoles revealed significant inhibition of TNF-alpha production and overall anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundInhibition (%) at 5hMechanism
Compound 1f32.50%TNF-alpha inhibition
Compound X (hypothetical)TBDTBD

Study on Thiadiazole Derivatives

A study synthesized a library of benzothiazole derivatives containing thiadiazole moieties and evaluated their biological activities. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggested favorable interactions with active sites of kinases such as VEGFR and BRAF .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). The MTT assay indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing comparable effects to established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties
Molecular docking studies suggest that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .

3. Antifungal Activity
The compound's structural components suggest potential antifungal properties. Studies on related pyrimidine derivatives have shown promising antifungal activity against pathogens such as Botrytis cinerea and Phomopsis sp., indicating that thiadiazole derivatives could be effective in agricultural applications or as antifungal agents in clinical settings .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of thiadiazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Anti-inflammatory Activity

A series of docking studies were performed to assess the interaction between thiadiazole derivatives and 5-lipoxygenase. The findings suggested that modifications to the thiadiazole structure could enhance inhibitory activity, making these compounds promising candidates for anti-inflammatory drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole and pyridazinone rings participate in nucleophilic substitutions due to electron-deficient nitrogen atoms.

Reaction TypeConditionsProductYieldSource
Benzylthio substitutionK₂CO₃, DMF, 80°C, 12 h5-Substituted thiadiazole derivatives68–72%
Amide bond formationEDC/HOBt, CH₃CN, RT, 24 hCoupled acetamide intermediates85%
  • Mechanism : The sulfur atom in the thiadiazole ring acts as a leaving group under basic conditions, enabling substitution with nucleophiles like amines or thiols .

  • Example : Reaction with piperidine in benzene replaces the benzylsulfanyl group, forming N-(5-piperidinyl-1,3,4-thiadiazol-2-yl) analogs .

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at the α-position due to its electron-rich nature.

Reaction TypeReagentsPositionProductNotesSource
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro-furan derivativeModerate regioselectivity
HalogenationBr₂, FeBr₃, CH₂Cl₂, RTC3/C53,5-Dibromo-furan analogRequires controlled stoichiometry
  • Limitation : Over-halogenation may occur without precise temperature control.

Thiadiazole Oxidation

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)CH₃COOH, 60°CThiadiazole S-oxideBioactivation precursor
KMnO₄H₂O, pH 7, RTRing-opening to sulfonic acidNot synthetically useful

Pyridazinone Reduction

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C, 2 h6-Hydroxypyridazine derivative55%
H₂/Pd-CEtOH, 50 psi, 4 hTetrahydro-pyridazinone90%
  • Selectivity : NaBH₄ selectively reduces the carbonyl group without affecting the furan ring.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductRate Constant (k, h⁻¹)Source
Acidic (pH 2)HCl (6M), refluxCarboxylic acid + 5-benzylthiadiazolamine0.12
Basic (pH 12)NaOH (2M), 80°CCarboxylate salt0.25
  • Stability : The compound shows moderate stability in neutral aqueous solutions (t₁/₂ = 48 h at 25°C) .

Cross-Coupling Reactions

The furan and pyridazinone rings enable transition-metal-catalyzed couplings:

ReactionCatalyst SystemConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 100°C, 12 hBiaryl-pyridazinone hybrid78%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hN-aryl acetamide derivatives65%
  • Key Insight : The furan’s oxygen lone pairs enhance oxidative addition efficiency in Pd-catalyzed reactions.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of benzyl group (Δm = 18%).

  • Stage 2 (300–350°C) : Pyridazinone ring fragmentation (Δm = 45%).

Biological Relevance of Reactivity

  • Anticancer Activity : Thiadiazole S-oxidation products (e.g., S-oxide derivatives) show enhanced HDAC inhibition (IC₅₀ = 1.2 μM vs. 3.8 μM for parent compound) .

  • Metabolic Stability : Fluorinated analogs (e.g., 4-F-phenyl) resist CYP450-mediated oxidation better than non-fluorinated versions.

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15N5O3S/c25-16(12-24-18(26)9-8-14(23-24)15-7-4-10-27-15)20-19-22-21-17(28-19)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,22,25)

InChI Key

PNOOTTRTCZSXEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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